Lactodifucotetraose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lactodifucotetraose is a human milk oligosaccharide, a type of complex carbohydrate found in human breast milk. It is known for its role in modulating the immune system and promoting the growth of beneficial gut bacteria in infants. This compound is particularly significant due to its ability to inhibit platelet function and reduce the release of inflammatory cytokines .

准备方法

Synthetic Routes and Reaction Conditions: Lactodifucotetraose can be synthesized through biotechnological methods, including whole-cell catalysis and fermentation. These methods involve the use of genetically engineered microorganisms to produce the compound efficiently. The development of metabolic engineering and synthetic biology techniques has facilitated the biosynthesis of this compound .

Industrial Production Methods: The industrial production of this compound primarily relies on microbial fermentation. This process involves the cultivation of engineered bacteria or yeast strains that have been optimized to produce high yields of the compound. The fermentation process is followed by purification steps to isolate this compound from the culture medium .

化学反应分析

Types of Reactions: Lactodifucotetraose undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation involves the addition of sugar moieties to the compound, while hydrolysis involves the cleavage of glycosidic bonds.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include glycosyl donors and acceptors, as well as enzymes such as glycosyltransferases and glycosidases. These reactions typically occur under mild conditions, such as neutral pH and moderate temperatures .

Major Products Formed: The major products formed from the reactions of this compound include various glycosylated derivatives and hydrolyzed fragments. These products can have different biological activities and applications .

科学研究应用

Health Benefits in Infants

LDFT is primarily found in human breast milk and plays a crucial role in supporting infant health. Research indicates that LDFT can modulate immune responses and gut microbiota composition, which are critical for neonatal development.

Immunomodulatory Effects

A study demonstrated that LDFT significantly inhibits platelet aggregation and the release of pro-inflammatory proteins such as RANTES and sCD40L, suggesting its potential to modulate inflammatory processes in infants . This immunomodulatory effect is vital for reducing the risk of inflammatory diseases in early life.

Gut Microbiota Modulation

LDFT has been shown to influence gut microbiota positively. In a study comparing the effects of different HMOs on infant gut microbiota, LDFT was associated with an increased abundance of beneficial bacteria such as Bifidobacteria and Bacteroides, while decreasing pathogenic strains . This modulation is crucial for establishing a healthy gut microbiome in infants.

Prebiotic Properties

LDFT exhibits prebiotic characteristics, promoting the growth of beneficial gut bacteria. Prebiotics are non-digestible food components that stimulate the growth of beneficial microorganisms in the intestines.

Application in Infant Formulas

Given its prebiotic properties, LDFT is being explored for incorporation into infant formulas to mimic the benefits of breast milk. Studies have indicated that formulas supplemented with LDFT can enhance gut health and immunity in infants who are not breastfed .

Therapeutic Potential

Beyond its applications in nutrition, LDFT is being investigated for its therapeutic potential in various diseases due to its bioactive properties.

Cardiovascular Health

Research has indicated that LDFT may play a role in cardiovascular health by modulating platelet function and reducing inflammation . This suggests potential applications in preventing cardiovascular diseases later in life.

Microbial Production Strategies

Innovative strategies for producing LDFT have been developed using engineered microbial systems. For instance, a study reported successful production of LDFT from lactose and L-fucose using Escherichia coli, which could facilitate large-scale production for therapeutic applications .

Data Table: Summary of Research Findings on this compound

Case Studies

Several case studies highlight the practical applications of LDFT:

-

Case Study 1: Infant Nutrition

A randomized controlled trial involving infants fed formula supplemented with LDFT showed improved gut health markers compared to control groups, indicating its effectiveness as a prebiotic agent. -

Case Study 2: Cardiovascular Research

A study on adults demonstrated that supplementation with HMOs including LDFT led to reduced platelet activity, suggesting potential cardiovascular benefits.

作用机制

Lactodifucotetraose exerts its effects by interacting with specific molecular targets and pathways in the body. One of its primary mechanisms of action is the inhibition of platelet adhesion to collagen-coated surfaces, which prevents platelet aggregation and activation. This, in turn, reduces the release of pro-inflammatory molecules such as RANTES and sCD40L. Additionally, this compound modulates the gut microbiome by promoting the growth of beneficial bacteria, which can have further immunomodulatory effects .

相似化合物的比较

Lactodifucotetraose is unique among human milk oligosaccharides due to its specific structure and biological activities. Similar compounds include 2’-fucosyllactose, 3-fucosyllactose, lacto-N-neotetraose, and lacto-N-tetraose. These compounds also have immunomodulatory and prebiotic effects, but they differ in their specific structures and mechanisms of action. For example, 2’-fucosyllactose is known for its ability to inhibit the adhesion of pathogens to the gut epithelium, while 3-fucosyllactose has been shown to promote the growth of specific beneficial bacteria .

生物活性

Lactodifucotetraose (LDFT) is a human milk oligosaccharide (HMO) recognized for its significant biological activities. This article explores its effects on various biological processes, particularly in the context of infant health, immune modulation, and potential therapeutic applications.

Structure and Composition

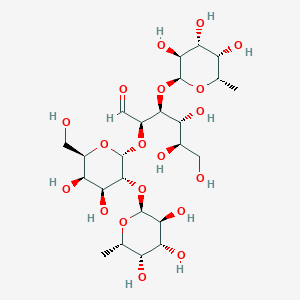

LDFT is a fucosylated oligosaccharide composed of four sugar units, specifically characterized by the presence of two fucose residues. Its structure can be represented as follows:

This unique composition allows LDFT to interact with various biological systems, particularly in the gastrointestinal tract of infants.

1. Modulation of Immune Responses

Research has demonstrated that LDFT plays a crucial role in modulating immune responses. A study conducted by K. J. et al. (2016) indicated that LDFT significantly inhibited thrombin-induced release of pro-inflammatory proteins such as RANTES and sCD40L from platelets. Furthermore, it reduced platelet aggregation and adhesion to collagen, suggesting its potential to modulate hemostasis and inflammatory processes in breastfed infants .

| Biological Activity | Effect |

|---|---|

| Inhibition of platelet aggregation | Significant reduction in aggregation induced by ADP or collagen |

| Attenuation of inflammatory cytokines | Suppression of RANTES and sCD40L release |

2. Impact on Gut Microbiota

LDFT contributes to shaping the gut microbiota by serving as a prebiotic. It promotes the growth of beneficial bacteria while inhibiting pathogens through competitive exclusion. This is particularly important in infants, as their gut microbiota is still developing. The microbial degradation of LDFT results in the release of monosaccharides like fucose, which further supports the growth of specific commensal bacteria such as Bifidobacterium species .

3. Antimicrobial Properties

LDFT exhibits antimicrobial properties by acting as a decoy for pathogens. It prevents pathogens from binding to epithelial cells, thereby reducing the risk of infections such as those caused by Escherichia coli and Campylobacter jejuni. This function is vital for protecting infants against gastrointestinal infections during early development .

Case Study 1: Inhibition of Pathogen Binding

In an observational study, researchers evaluated the impact of various HMOs, including LDFT, on pathogen binding to intestinal epithelial cells. The results showed that LDFT effectively inhibited the adhesion of E. coli, highlighting its protective role against enteric infections .

Case Study 2: Immune Modulation in Infants

A clinical trial assessed the effects of LDFT supplementation on inflammatory markers in breastfed infants. The study found that infants receiving LDFT showed significantly lower levels of inflammatory cytokines compared to those who did not receive supplementation, supporting its role in immune system modulation .

Research Findings

Recent studies have expanded our understanding of LDFT's biological activities:

- Microbial Production : A strategy for producing LDFT from lactose and L-fucose using Escherichia coli has been developed, indicating potential for large-scale production for therapeutic uses .

- Cognitive Development : Emerging evidence suggests that fucosylated HMOs like LDFT may play roles in cognitive development through mechanisms involving the gut-brain axis .

属性

CAS 编号 |

20768-11-0 |

|---|---|

分子式 |

C24H42O19 |

分子量 |

634.6 g/mol |

IUPAC 名称 |

(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,5,6-trihydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C24H42O19/c1-6-11(30)14(33)17(36)22(38-6)41-19(8(28)3-25)20(9(29)4-26)42-24-21(16(35)13(32)10(5-27)40-24)43-23-18(37)15(34)12(31)7(2)39-23/h3,6-24,26-37H,4-5H2,1-2H3/t6-,7-,8-,9+,10+,11+,12+,13-,14+,15+,16-,17-,18-,19+,20+,21+,22-,23-,24-/m0/s1 |

InChI 键 |

PHTLVJCCHOJNKP-QBWXSXSCSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |

手性 SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |

Key on ui other cas no. |

20768-11-0 |

物理描述 |

Solid |

同义词 |

Fucα1-2Galβ1-4(Fucα1-3)Glc |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。